Boc-Arg(Mts)-OH
Description
Significance of Arginine in Biologically Active Peptides and Proteins
Arginine is a key amino acid found in a multitude of biologically active peptides and proteins. nih.gov Its distinctive structural feature is the guanidino group on its side chain, which is strongly basic with a pKa value of 12.5, meaning it is protonated under physiological conditions. nih.gov
The guanidinium (B1211019) group of arginine is a versatile functional group that plays a significant role in molecular recognition and biological activity. It can act as a hydrogen bond donor and engage in charge pairing and cation-π interactions, which are crucial for the interaction of peptides with enzymes, receptors, and other proteins. researchgate.net This group is often involved in enzymatic transformations by orienting substrates and stabilizing transition states or anionic intermediates. researchgate.net Furthermore, the guanidino group is a precursor for the biosynthesis of nitric oxide, a key signaling molecule. wikipedia.org The post-translational modification of arginine residues, such as methylation of the guanidino group, also plays a role in epigenetic gene control. embopress.org
Arginine and arginine-rich peptides are prominent in the development of new therapeutics. nih.gov They are integral to a wide range of therapeutic agents, including those with anti-inflammatory, antithrombotic, antidiabetic, and chemotherapeutic properties. nih.gov Cationic arginine-rich peptides (CARPs) are a notable class of neuroprotective agents. nih.gov For instance, the peptide NA-1, which is in clinical development for stroke, is an arginine-rich peptide. frontiersin.org The ability of arginine-rich peptides to cross cellular membranes has also made them popular as "carrier" molecules for delivering therapeutic agents like oligonucleotides and proteins. nih.govbiochempeg.com The development of reliable peptide synthesis techniques has further spurred the use of arginine-containing peptides in drug discovery. frontiersin.org
Challenges in Arginine Incorporation during Peptide Synthesis
The synthesis of arginine-containing peptides is often challenging due to the properties of its side chain. biotage.com The guanidino group, while often protonated and seemingly unreactive to acylation, requires protection to enhance solubility in common solvents used in solid-phase peptide synthesis (SPPS) and to prevent side reactions. mdpi.com
Evolution of Arginine Side-Chain Protecting Groups
The challenges associated with arginine incorporation have led to the development of various protecting groups for its side chain. The choice of protecting group is critical and is often dictated by the specific synthetic strategy being employed, such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) chemistry.
In the context of Boc chemistry, the tosyl (Tos) group was an early protecting group for arginine. nih.gov However, its removal requires harsh acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov This led to the development of more labile protecting groups. In 1979, the Yajima group introduced the mesitylene-2-sulfonyl (Mts) group, which is more readily cleaved than the Tos group. rsc.orgpeptide.com Subsequently, the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was developed, which could be removed with neat trifluoroacetic acid (TFA). nih.gov
For the more commonly used Fmoc strategy, a range of sulfonyl-based protecting groups have been developed with varying degrees of acid lability. These include the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups. nih.govub.edu The Pbf group is currently one of the most widely used protecting groups for arginine in Fmoc-SPPS. nih.govresearchgate.net Other developments include the bis-Boc protection, where both Nω and Nω' nitrogens of the guanidino group are blocked, and the highly acid-labile 1,2-dimethylindole-3-sulfonyl (MIS) group. nih.govub.edu The nitro (NO2) group has also been revisited as a protecting group that can prevent δ-lactam formation. nih.govmdpi.com
The following table provides a summary of some key arginine side-chain protecting groups and their characteristics:
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features |
| Tosyl | Tos | Anhydrous HF, TFMSA | Used in Boc chemistry. nih.gov |
| Mesitylene-2-sulfonyl | Mts | Methanesulfonic acid, TFMSA, HF | More acidolytically removable than Tos. rsc.org |
| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Neat TFA (prolonged treatment) | More labile than Tos. nih.gov |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA | Widely used in Fmoc chemistry; more labile than Pmc. nih.govresearchgate.net |
| Nitro | NO2 | SnCl2 in mild acid | Prevents δ-lactam formation. nih.govmdpi.com |
| 1,2-Dimethylindole-3-sulfonyl | MIS | Dilute TFA | Highly acid-labile. nih.govub.edu |
Historical Context of Tosyl (Tos) and Nitro (NO2) Groups in Boc Chemistry
In the early stages of Boc/Bzl solid-phase peptide synthesis, the primary protecting groups for the arginine side chain were the Tosyl (Tos) and Nitro (NO₂) groups. nih.govmdpi.com The Tos group, while robust and effective at masking the guanidino function, required harsh acidic conditions for its removal, typically involving anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). mdpi.compeptide.comug.edu.pl Similarly, the nitro group on Boc-Arg(NO₂)-OH, introduced by Bergmann, also offered strong protection but its removal often necessitated catalytic hydrogenation or the use of strong acids. mdpi.compeptide.com While these groups were foundational, the aggressive cleavage conditions could lead to undesired side reactions and degradation of sensitive peptide sequences. peptide.com
Development of Mesitylene-2-sulfonyl (Mts) Protecting Group
To address the limitations of the Tosyl group, the Mesitylene-2-sulfonyl (Mts) group was developed as a more acid-labile alternative for arginine protection. bachem.com Introduced by Yajima and colleagues in 1979, the Mts group was designed to be more readily cleaved from the guanidino function. peptide.comrsc.org This new protecting group could be quantitatively removed by moderately strong acids such as methanesulphonic acid (MSA) or trifluoromethanesulphonic acid (TFMSA), often in the presence of scavengers. ug.edu.plrsc.org The development of Arg(Mts) was a significant step forward, offering a protecting group compatible with the Boc/Bzl strategy but with improved deprotection characteristics compared to Arg(Tos). ug.edu.plbachem.com
Emergence of Mtr, Pmc, and Pbf Protecting Groups
The quest for even milder deprotection conditions continued after the introduction of Mts, leading to the development of a series of progressively more acid-sensitive sulfonyl-based protecting groups, primarily for use in Fmoc-based synthesis but with roots in Boc chemistry. nih.govmdpi.com
4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr): Developed after Mts, the Mtr group offered greater acid lability and could be removed with trifluoroacetic acid (TFA) over prolonged periods, though complete removal could be difficult, especially in peptides with multiple arginine residues. nih.govmdpi.comresearchgate.netpeptide.com
2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc): Introduced by Ramage and co-workers, the Pmc group represented a significant improvement in acid sensitivity. nih.govmdpi.comresearchgate.net It is more labile than Mtr and can be cleaved with 50% TFA in dichloromethane (B109758), simplifying the final deprotection step. nih.govpeptide.com
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): The Pbf group, developed by Carpino and co-workers, is even more acid-labile than Pmc. nih.govmdpi.com Its five-membered ring structure contributes to its increased lability, making it the most widely used group for arginine protection in modern Fmoc-SPPS. nih.govresearchgate.netpeptide.com It is particularly advantageous for synthesizing peptides with multiple arginine residues or those containing acid-sensitive modifications. peptide.compeptide.com
The following table provides a comparative overview of the acid lability of these key sulfonyl protecting groups.
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Cleavage Conditions |
| Tosyl | Tos | Least Labile | Anhydrous HF, TFMSA mdpi.compeptide.com |
| Mesitylene-2-sulfonyl | Mts | More labile than Tos | 1M TFMSA/TFA, MSA ug.edu.plrsc.org |
| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | More labile than Mts | TFA/thioanisole (B89551) (prolonged) mdpi.compeptide.com |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | More labile than Mtr | ~50% TFA nih.govpeptide.com |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Most Labile | Dilute TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5) nih.govsigmaaldrich.com |
Overview of Boc-Arg(Mts)-OH as a Building Block in Peptide Synthesis
This compound is a key amino acid derivative used as a building block in Boc solid-phase peptide synthesis. lookchem.comsigmaaldrich.com It features the α-amino group protected by the acid-sensitive Boc group and the side-chain guanidino function protected by the Mts group. chemimpex.com This combination allows for the selective removal of the Boc group at each coupling step using TFA, while the Mts group remains intact until the final cleavage from the resin with stronger acids like HF or TFMSA. ug.edu.plpeptide2.com
As a synthetic intermediate, this compound is valued for providing more favorable deprotection kinetics compared to its Tosyl-protected counterpart. peptide.com While full deprotection of Mts can be slow in peptides containing multiple arginine residues, it remains a useful and effective reagent for the synthesis of a wide range of arginine-containing peptides. peptide.com Its properties make it an important tool for researchers in peptide chemistry and drug development. chemimpex.com
| Property | Value |
| Chemical Name | N-alpha-t-Butoxycarbonyl-N-omega-(2-mesitylenesulfonyl)-L-arginine lookchem.com |
| Synonyms | Boc-L-Arg(Mts)-OH, this compound lookchem.com |
| CAS Number | 102185-38-6 lookchem.comglpbio.com |
| Molecular Formula | C₂₁H₃₄N₄O₇S lookchem.com |
| Molecular Weight | 486.59 g/mol lookchem.com |
| Appearance | White to off-white powder lookchem.com |
| Application | Building block for Boc solid-phase peptide synthesis sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization of Boc Arg Mts Oh
Synthetic Methodologies for Boc-Arg(Mts)-OH
The synthesis of this compound is a multi-step process requiring careful control of protecting groups to ensure the desired product is obtained with high purity.
Original Synthetic Routes
The mesitylene-2-sulfonyl (Mts) group was introduced as a protecting group for the guanidino function of arginine by Yajima and colleagues in 1979. Current time information in Bangalore, IN.peptide.com This development was a significant advancement in peptide chemistry, as the Mts group was found to be more readily cleaved under acidic conditions than the previously prevalent tosyl (Tos) group. peptide.comresearchgate.net This property is particularly advantageous in the final deprotection step of a synthesized peptide, especially when sensitive amino acid residues are present.
The original synthesis would have followed a general procedure for the Nω-arylsulfonylation of an Nα-protected arginine. A plausible route involves the following key steps:
Protection of the α-amino group: L-arginine is first reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions to yield Nα-Boc-L-arginine.
Sulfonylation of the guanidino group: The Nα-Boc-L-arginine is then reacted with mesitylene-2-sulfonyl chloride in an appropriate solvent system, such as aqueous acetone, under alkaline conditions (e.g., using sodium hydroxide) to attach the Mts group to the side-chain guanidino function. thieme-connect.de
This process yields the desired this compound. The final product is often isolated as an oil or amorphous solid, which can present challenges for purification and handling.
Optimization of Synthetic Protocols
Optimized Coupling Conditions: The use of modern coupling reagents can significantly enhance the incorporation of the this compound unit into a growing peptide chain. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to facilitate rapid and efficient amide bond formation.
HF-Free Cleavage Protocols: Traditionally, strong acids like anhydrous hydrogen fluoride (B91410) (HF) were used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc-SPPS. peptide2.comsigmaaldrich.com However, HF is highly toxic and can damage sensitive peptides. Optimized, HF-free cleavage cocktails, such as those containing trifluoroacetic acid (TFA) and trimethylsilyl (B98337) bromide (TMSBr), have been developed. d-nb.info The Mts group is compatible with these milder cleavage conditions, which can lead to higher recovery of the desired peptide product. d-nb.info
The nucleophilic nature of the arginine side chain is a primary source of by-product formation during peptide synthesis.
δ-Lactam Formation: A major side reaction during the activation of the carboxyl group of N-protected arginine derivatives is the intramolecular cyclization to form a δ-lactam. thieme-connect.denih.gov This side reaction consumes the activated amino acid, lowering the yield of the desired peptide and complicating purification. The bulky mesitylenesulfonyl (Mts) group provides significant steric hindrance that suppresses the formation of this δ-lactam by impeding the necessary intramolecular attack. thieme-connect.de
Coupling Method Selection: The extent of lactam formation is highly dependent on the coupling method used. Studies have shown that methods like the mixed anhydride (B1165640) procedure can induce more lactam formation compared to others. peptide.com Careful selection of activating agents, such as using carbodiimides in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), can minimize the lifetime of the highly reactive O-acylisourea intermediate, thereby reducing the opportunity for this side reaction. ug.edu.pl
Preparation of this compound Derivatives
To improve the physical properties of this compound for its use in synthesis, it is commonly converted into a more stable and easily handled salt form.
Salt Forms and Their Impact on Stability and Handling (e.g., Cyclohexylamine (B46788) Salt)
This compound as a free acid is often an amorphous solid or a thick oil, which is difficult to accurately weigh and handle. To overcome this, it is frequently converted into its cyclohexylamine (CHA) salt, this compound·CHA. Current time information in Bangalore, IN.peptide.com
The formation of the cyclohexylamine salt provides several advantages:
Crystallinity: The salt is typically a stable, white, crystalline powder. chembk.com This crystalline nature makes it significantly easier to handle, weigh, and store compared to the free acid.
Enhanced Stability: The salt form generally exhibits greater stability during storage.
Improved Solubility: The cyclohexylammonium salt form can enhance solubility in certain organic solvents used during peptide synthesis. google.com
Before being used in a peptide coupling reaction, the cyclohexylamine salt must be "desalted" to regenerate the free carboxylic acid, which is necessary for the activation and subsequent amide bond formation. Current time information in Bangalore, IN.peptide.com This is typically achieved by an appropriate workup procedure.
| Property | This compound (Free Acid) | This compound·CHA (Cyclohexylamine Salt) |
| Physical Form | Amorphous solid or oil | Crystalline solid chembk.com |
| Handling | Difficult to weigh and transfer accurately | Easy to handle and weigh |
| Stability | Less stable for long-term storage | More stable, suitable for long-term storage |
| Use in Synthesis | Can be used directly after preparation | Requires desalting step before coupling Current time information in Bangalore, IN.peptide.com |
Stereochemical Considerations in Synthesis
The synthesis of this compound necessitates careful control of stereochemistry to ensure the final product is the biologically active L-enantiomer. The starting material for the synthesis is L-arginine. During the multi-step synthesis, which involves the introduction of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the mesitylene-2-sulfonyl (Mts) group on the guanidino side chain, conditions must be optimized to prevent racemization.
Maintaining the integrity of the chiral center at the α-carbon is paramount. Saponification steps, if required to deprotect a carboxyl ester, are often carried out at controlled temperatures (e.g., 25–30°C) to minimize the risk of epimerization. The use of specific coupling reagents and reaction conditions during the introduction of the protecting groups also plays a crucial role in preserving the stereochemical purity of the final this compound product.
Chemical Modifications of this compound
This compound is a versatile building block that can be chemically modified at several positions to suit the requirements of a specific peptide synthesis strategy. These modifications are typically performed after the initial synthesis of the protected amino acid and before its incorporation into a peptide chain.
Derivatization at the Carboxyl Group
The carboxylic acid functional group of this compound can be derivatized to facilitate its use in solution-phase or solid-phase peptide synthesis. Common derivatizations include:
Esterification: The carboxyl group can be converted to various esters, such as methyl or benzyl (B1604629) esters. For example, this compound can be coupled with glycine (B1666218) methyl ester to form Boc-Arg(Mts)-Gly-OMe. kyoto-u.ac.jp This modification is often a prelude to further peptide chain elongation in solution-phase synthesis.
Activation for Coupling: In solid-phase peptide synthesis (SPPS), the carboxyl group is activated to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain attached to a solid support. uninsubria.it Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are commonly employed for this purpose.
Derivatization at the α-Amino Group
While the α-amino group of this compound is protected by the Boc group, this protecting group can be selectively removed to allow for further derivatization at this position. The Boc group is labile to acidic conditions, such as treatment with trifluoroacetic acid (TFA). iris-biotech.de Once the Boc group is removed, the free α-amino group can be coupled with another amino acid or a different protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to switch to an orthogonal protection strategy. iris-biotech.de
Modifications to the Mts Protecting Group for Tuned Lability
Research into sulfonyl-based protecting groups has led to the development of derivatives with a range of acid labilities. For instance, the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group is more acid-labile than Mts and has been used in Fmoc/tBu chemistry. nih.govug.edu.pl Conversely, groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are even more acid-labile and are often preferred in the Fmoc/tBu solid-phase strategy. ug.edu.pl The concept of "safety-catch" protecting groups, which are stable until chemically activated to become labile, also offers a sophisticated approach to controlling deprotection. mdpi.com While not directly a modification of the Mts group itself, the principles of tuning lability by altering the aryl sulfonyl structure are highly relevant.
Scale-Up Considerations for Industrial Production of this compound
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a cost-effective, efficient, and reproducible process.
Key considerations include:
Reaction Conditions: Optimizing reaction parameters such as temperature, concentration, and reaction time is crucial for maximizing yield and minimizing the formation of impurities. google.com
Purification Methods: While chromatography is a common purification technique at the laboratory scale, it can be expensive and time-consuming for industrial production. Crystallization and precipitation are often more viable options for large-scale purification of this compound. The compound is commercially available as a cyclohexylammonium salt, which aids in its purification and handling as a stable, crystalline solid. sigmaaldrich.comsigmaaldrich.com
Waste Management: Large-scale chemical synthesis generates significant amounts of waste. Developing a sustainable waste management plan is an important aspect of industrial production.
Table of Compound Data
| Property | Value | Source |
| Chemical Name | N-alpha-t-Butyloxycarbonyl-N'-(mesitylene-2-sulfonyl)-L-arginine | iris-biotech.de |
| CAS Number | 136625-03-1 | chemsigma.compeptide.com |
| Molecular Formula | C20H32N4O6S | iris-biotech.depeptide.com |
| Molecular Weight | 456.55 g/mol | iris-biotech.de |
| Appearance | White powder | chemicalbook.com |
| Storage Temperature | 2-8°C or -20°C | iris-biotech.debldpharm.com |
Interactive Data Table of Related Compounds
Application of Boc Arg Mts Oh in Solid Phase Peptide Synthesis Spps
Boc Chemistry Strategy and Orthogonal Protection
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was one of the foundational approaches in SPPS. While not strictly orthogonal in the sense of complete independence of deprotection conditions, it relies on differential acid lability for selective removal of protecting groups.
Compatibility of Boc and Mts Protecting Groups
In the context of Boc SPPS, the N-alpha amino group is protected by the Boc group, which is labile to moderate acidic conditions, typically trifluoroacetic acid (TFA). The arginine side chain is protected by the Mts group, a sulfonyl derivative. The Mts group is also acid-labile but requires significantly stronger acidic conditions for its removal, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.comiris-biotech.denih.gov. This difference in acid lability allows the Boc group to be selectively removed and replaced with the next amino acid during the synthesis cycle, while the Mts group remains intact. The Mts group is designed to withstand the repeated TFA treatments required for Boc deprotection and is ultimately removed during the final cleavage step from the resin, along with other side-chain protecting groups peptide.combiotage.compeptide.com. Therefore, while not orthogonal in the strictest sense (where deprotection conditions are entirely different), the Boc/Mts combination functions effectively by employing sequential deprotection based on differential acid sensitivity biosynth.comiris-biotech.de.
Table 1: Protecting Group Strategy for Arginine in Boc SPPS
| Protecting Group | Group Name | Deprotection Conditions | Role |
| N-alpha | Boc | Trifluoroacetic Acid (TFA) | Temporary (removed repeatedly) |
| Side Chain | Mts | HF, TFMSA, strong acid | Permanent (removed at final cleavage) |
Mechanism of N-alpha Boc Deprotection with TFA
The removal of the N-alpha Boc group is a critical step in each cycle of Boc SPPS. This process is typically achieved by treating the resin-bound peptide with a solution of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM) peptide.comcommonorganicchemistry.comtotal-synthesis.com. The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl ester bond. This generates a stable tert-butyl carbocation, carbon dioxide (CO2), and the free amine, which is protonated under the acidic conditions to form a TFA salt commonorganicchemistry.comtotal-synthesis.com.
The tert-butyl carbocation is highly reactive and can potentially react with nucleophilic amino acid residues present in the peptide chain, such as tryptophan, cysteine, or methionine, leading to side products. To mitigate these side reactions, scavengers like dithioethane (DTE) or thioanisole (B89551) are often included in the TFA cocktail peptide.compeptide.com. After deprotection, the resulting TFA salt of the newly liberated amine must be neutralized, typically with a base such as diisopropylethylamine (DIEA), before the next amino acid can be coupled peptide.com.
Incorporation of Boc-Arg(Mts)-OH into Peptide Chains
The incorporation of this compound into a growing peptide chain follows standard coupling procedures in SPPS, albeit with considerations for the specific nature of arginine and its protecting group.
Coupling Reagents and Conditions
The activation of the carboxyl group of this compound and its subsequent coupling to the free N-terminus of the resin-bound peptide requires efficient coupling reagents. Common reagents used in Boc SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization and improve coupling efficiency bachem.compeptide.com. Alternatively, phosphonium-based (e.g., BOP, PyBOP) and uronium/aminium-based (e.g., HBTU, HATU, COMU) coupling reagents are widely employed, typically in the presence of a tertiary amine base like DIEA or N-methylmorpholine (NMM) bachem.compeptide.comsigmaaldrich.com. These reagents activate the carboxyl group, forming a reactive intermediate that readily reacts with the free amine on the resin. The choice of solvent is usually a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) iris-biotech.denih.gov.
Table 2: Common Coupling Reagents and Conditions for this compound
| Coupling Reagent Class | Specific Reagents | Additives | Base | Typical Solvent |
| Carbodiimide | DIC | HOBt, HOSu | DIPEA, NMM | DMF, NMP |
| Phosphonium | BOP, PyBOP | - | DIPEA, NMM | DMF, NMP |
| Uronium/Aminium | HBTU, HATU, COMU | HOAt | DIPEA, NMM | DMF, NMP |
Note: Specific reaction conditions (equivalents of reagents, reaction times, and temperature) may need optimization based on the peptide sequence and the presence of sterically hindered residues.
Monitoring Coupling Efficiency (e.g., Kaiser Test)
To ensure the successful elongation of the peptide chain, it is crucial to monitor the efficiency of each coupling step. The Kaiser test, also known as the ninhydrin (B49086) test, is a widely used qualitative assay for detecting the presence of free primary amino groups on the resin-bound peptide nih.govpeptide.comcsic.esiris-biotech.de. A small sample of the resin beads is treated with ninhydrin reagent. A positive result, indicated by an intense blue color, signifies that free primary amines are still present, meaning the coupling reaction was incomplete. If the test yields a yellow or colorless result, it suggests that the coupling reaction has gone to completion, and there are no significant amounts of free primary amines remaining. For amino acids that result in secondary amines (like proline), or for residues that may give ambiguous results with ninhydrin, alternative tests such as the Isatin or Chloranil tests might be employed peptide.com. If incomplete coupling is detected, the coupling step may be repeated, or the unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences csic.esiris-biotech.de.
Table 3: Kaiser Test Interpretation
| Observation (Color) | Interpretation | Action (If incomplete) |
| Intense Blue | Free primary amine present | Repeat coupling, extend time, or cap unreacted amines |
| No Blue / Yellow | No free primary amine | Coupling complete |
| Red-brown | Secondary amine present | Use an alternative test (e.g., Isatin, Chloranil) |
Challenges in Coupling Sterically Hindered Arginine Derivatives
Arginine, particularly when its guanidino group is protected by a bulky moiety like Mts, can present steric hindrance during the coupling process chemdad.comcem.com. This steric bulk can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction rates or incomplete coupling. Such challenges can necessitate longer coupling times, the use of excess reagents, or the employment of more potent coupling agents and additives cem.combiorxiv.orgcem.com. Microwave-assisted SPPS has also emerged as a valuable tool for overcoming difficulties associated with sterically hindered amino acids, as it can accelerate reaction kinetics and improve coupling efficiency cem.comcem.com. In some cases, the Mts group itself can slow down the coupling process compared to less sterically demanding protecting groups chemdad.compeptide.com.
Compound List:
this compound
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
Diisopropylethylamine (DIEA)
N,N'-dicyclohexylcarbodiimide (DCC)
N,N'-diisopropylcarbodiimide (DIC)
1-hydroxybenzotriazole (HOBt)
N-hydroxysuccinimide (HOSu)
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)bis(dimethylamino)methane hexafluorophosphate)
N-methylmorpholine (NMM)
Dimethylformamide (DMF)
N-methylpyrrolidone (NMP)
Tryptophan (Trp)
Cysteine (Cys)
Methionine (Met)
Dithioethane (DTE)
Thioanisole
Proline
Isatin
Chloranil
Acetic anhydride (B1165640)
Hydrogen Fluoride (HF)
Trifluoromethanesulfonic acid (TFMSA)
Nα-tert-butyloxycarbonyl-Nω-(2,4,6-trimethylbenzenesulfonyl)-L-arginine
Deprotection Strategies and Mechanisms Involving the Mts Group
Acid-Mediated Cleavage of the Mts Protecting Group
The Mts group, like other sulfonyl-based protecting groups such as tosyl (Tos) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), is designed to be stable throughout the Fmoc synthesis cycles but removable during the final acidolytic cleavage from the resin. peptide.com The cleavage mechanism is typically an SN1 reaction, where strong acid protonates the sulfonyl group, leading to the formation of a cationic species that is then trapped by nucleophilic scavengers. sigmaaldrich.com However, under certain conditions with high scavenger concentrations, the mechanism can shift towards SN2. sigmaaldrich.com
The standard method for cleaving the Mts group involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com However, TFA alone is often insufficient for complete and rapid removal. To enhance the cleavage efficiency, a combination of reagents, often referred to as a cleavage cocktail, is employed.
A key reagent used in conjunction with TFA for removing sulfonyl-based protecting groups is thioanisole (B89551). peptide.commerckmillipore.com Thioanisole acts as a soft nucleophile that facilitates the cleavage of the arginine-sulfonyl bond and scavenges the reactive mesitylenesulfonyl cation generated during the process. sigmaaldrich.com Other common cleavage mixtures, such as Reagent K, also include thioanisole for this purpose. merckmillipore.com An alternative and highly efficient method involves the use of trimethylsilyl (B98337) bromide (TMSBr) in TFA, which has been shown to cleanly deprotect up to four Arg(Mtr) residues within 15 minutes and completely suppress sulfonation side reactions. merckmillipore.comsigmaaldrich.com
| Reagent Cocktail | Composition | Application Notes | Reference |
|---|---|---|---|
| TFA/Thioanisole | TFA, Thioanisole | Standard for Mts/Mtr removal; thioanisole accelerates cleavage. | peptide.com |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A universal and robust cleavage mixture. | merckmillipore.comsigmaaldrich.com |
| TMSBr Cocktail | TMSBr/TFA/Thioanisole/EDT/m-cresol | Very rapid deprotection; suppresses sulfonation side-products. | merckmillipore.comsigmaaldrich.com |
Achieving high efficiency and selectivity during Mts deprotection requires the optimization of several reaction parameters. The Mts group is known for its high acid stability, which can necessitate prolonged reaction times or harsher conditions compared to more labile groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.com
Key parameters for optimization include:
Reaction Time: Complete removal of sulfonyl groups like Mtr can take many hours, sometimes up to 24 hours. sigmaaldrich.com It is crucial to find a balance, as extended exposure to strong acid can promote side reactions. peptide.com
Temperature: Most cleavage reactions are performed at room temperature. However, for particularly resistant groups, slight increases in temperature may be considered, though this also increases the risk of side reactions. A common practice for TMSBr-mediated cleavage is to perform the reaction at 0°C to control reactivity. merckmillipore.com
Scavenger Concentration: The type and concentration of scavengers are critical. While thioanisole is effective, care must be taken as it can cause partial removal of other protecting groups from cysteine residues. sigmaaldrich.com The optimization process often involves screening different scavenger cocktails to find the one that provides the cleanest product for a specific peptide sequence. researchgate.netresearchgate.net
A systematic approach, often involving small-scale trial cleavages analyzed by HPLC, is the most effective way to determine the optimal conditions for a given peptide containing Arg(Mts). sigmaaldrich.combiotage.com
Kinetic studies provide valuable insights into the rate of deprotection and help in optimizing reaction times. While specific kinetic data for the Mts group is not extensively detailed in the provided context, studies on analogous systems, such as the cleavage of anchor linkers, demonstrate the methodology. nih.gov The rate of cleavage is highly dependent on the concentration of the strong acid. For instance, studies on anchor cleavage show a significant difference in reaction rates between low TFA concentrations (e.g., TFA-dichloromethane 1:9) and high TFA concentrations. nih.gov At high TFA concentrations, the rate of formation of the final product is much faster. nih.gov Similar principles apply to the cleavage of side-chain protecting groups. The deprotection of the Mts group is expected to follow pseudo-first-order kinetics, with the rate being directly influenced by the strength and composition of the acid/scavenger mixture.
Side Reactions During Mts Deprotection
The highly reactive cationic species generated during acid-mediated deprotection can lead to several undesirable side reactions. merckmillipore.com For sulfonyl-based protecting groups like Mts, the most prominent side reaction is the modification of nucleophilic amino acid residues, particularly tryptophan. sigmaaldrich.comsigmaaldrich.compeptide.com
During the cleavage of the Mts group, the released mesitylenesulfonyl cation is a potent electrophile. If not effectively trapped by scavengers, this cation can react with the electron-rich indole (B1671886) ring of tryptophan residues within the peptide sequence, leading to sulfonation. sigmaaldrich.comsigmaaldrich.compeptide.com This modification adds the mass of the sulfonyl group to the tryptophan side chain, resulting in a significant and often difficult-to-separate impurity. peptide.com The extent of this side reaction depends on factors such as the proximity of the arginine and tryptophan residues in the peptide sequence. peptide.com Similar side reactions, such as O-sulfonation of serine and threonine, have also been observed during the deprotection of Mtr and Pmc groups. sigmaaldrich.comnih.gov
Several effective strategies have been developed to prevent the sulfonation of tryptophan during the deprotection of Arg(Mts) and related residues.
Use of Scavengers: The primary defense against sulfonation is the inclusion of a cocktail of scavengers in the cleavage mixture. Scavengers are nucleophilic compounds that are more reactive towards the generated cations than the amino acid side chains. merckmillipore.com Thioanisole, ethanedithiol (EDT), phenol, and triisopropylsilane (TIS) are commonly used to trap the sulfonyl cations and other reactive species. merckmillipore.comsigmaaldrich.com
Indole Ring Protection: The most effective method to completely eliminate tryptophan sulfonation is to protect the indole nitrogen for the duration of the synthesis. sigmaaldrich.comsigmaaldrich.compeptide.com The use of an acid-labile tert-butyloxycarbonyl (Boc) group on the tryptophan indole nitrogen (i.e., using Fmoc-Trp(Boc)-OH during synthesis) provides robust protection. sigmaaldrich.comsigmaaldrich.com The Boc group shields the indole ring from electrophilic attack by the sulfonyl cation. During the final TFA cleavage, the Boc group is removed simultaneously with the Mts and other side-chain protecting groups, yielding the unmodified tryptophan residue. thermofisher.com
Alternative Cleavage Reagents: Employing different cleavage reagents can also prevent this side reaction. As mentioned, cleavage with a trimethylsilyl bromide (TMSBr) cocktail has been found to completely suppress the formation of sulfonation by-products, even when unprotected tryptophan is used. merckmillipore.comsigmaaldrich.com
| Strategy | Method | Advantages | Reference |
|---|---|---|---|
| Scavenging | Inclusion of reagents like thioanisole, EDT, phenol, or TIS in the TFA cleavage cocktail. | Largely suppresses the side reaction. | merckmillipore.comsigmaaldrich.com |
| Indole Protection | Use of Fmoc-Trp(Boc)-OH during peptide synthesis. | Eliminates the side reaction completely. | sigmaaldrich.comsigmaaldrich.compeptide.com |
| Alternative Reagents | Use of TMSBr-based cleavage cocktails instead of standard TFA mixtures. | Completely suppresses sulfonation by-products. | merckmillipore.comsigmaaldrich.com |
Alkylation of Other Nucleophilic Amino Acid Side Chains (e.g., Cysteine, Methionine, Tyrosine)
During the final deprotection step in peptide synthesis, which involves the removal of the Mts group using strong acids like trifluoroacetic acid (TFA), highly reactive cationic species are generated from the cleavage of other acid-labile protecting groups, such as the tert-butyl (tBu) group, and from the resin linkers. sigmaaldrich.com These electrophilic carbocations can be intercepted by nucleophilic amino acid side chains, leading to their unwanted alkylation. sigmaaldrich.com
Amino acids particularly susceptible to this side reaction include:
Methionine (Met): The thioether side chain is prone to S-alkylation, particularly S-tert-butylation, during the final TFA-based cleavage. researchgate.net This results in the formation of sulfonium salt impurities of the target peptide. researchgate.net
Tyrosine (Tyr): The activated aromatic ring of the phenol side chain can be alkylated by carbocations. researchgate.net
Cysteine (Cys): The nucleophilic thiol group can be alkylated if not properly protected or if deprotected prematurely. researchgate.net
Tryptophan (Trp): The indole ring is highly susceptible to modification and alkylation by cations generated during cleavage. sigmaaldrich.com
To mitigate these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. sigmaaldrich.comgoogle.com These scavengers, such as water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole, act by trapping the reactive cationic species before they can modify the peptide. sigmaaldrich.comresearchgate.net The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide. sigmaaldrich.com For instance, a mixture of TFA/TIS/H2O (95:2.5:2.5) is effective for many sequences, but peptides containing cysteine may require the addition of EDT. sigmaaldrich.com
Table 1: Common Nucleophilic Amino Acids and Alkylation Side Reactions
| Amino Acid | Nucleophilic Side Chain | Common Alkylation Adduct |
|---|---|---|
| Methionine | Thioether | S-tert-butyl |
| Tyrosine | Phenol | C-tert-butyl |
| Cysteine | Thiol | S-tert-butyl |
Formation of Undesired Peptide Fragments
The harsh acidic conditions and extended reaction times sometimes required for the complete removal of robust protecting groups like Mts can lead to the degradation of the peptide itself. researchgate.net One significant side reaction is the acid-catalyzed cleavage of the peptide backbone, resulting in the formation of undesired, shorter peptide fragments. sigmaaldrich.com
A specific example of this involves peptides containing methionine. Under certain cleavage conditions, side reactions involving the methionine side chain can lead to the formation of homoserine, which can then promote the fragmentation of the peptide chain. sigmaaldrich.com Furthermore, the stability of the bond linking the peptide to the resin is a factor; prolonged exposure to strong acids, necessary for complete Mts deprotection, can cause premature cleavage and degradation, especially with more acid-labile linkers. researchgate.net Optimizing cleavage time and temperature is therefore crucial to balance complete deprotection with minimizing peptide fragmentation. researchgate.net
Orthogonality of Mts Deprotection with Other Protecting Groups in Boc/Benzyl (B1604629) (Bzl) Strategy
In solid-phase peptide synthesis (SPPS), an orthogonal protection scheme is one where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.com The Boc/Benzyl (Bzl) strategy is considered quasi-orthogonal rather than truly orthogonal. peptide.com In this approach, the Nα-amino group is temporarily protected with the tert-butoxycarbonyl (Boc) group, which is labile to moderate acids like TFA. peptide.compeptide.com Permanent side-chain protection is provided by benzyl-based groups (e.g., Bzl, Tos), which are removed during the final cleavage step with very strong acids, such as liquid hydrogen fluoride (B91410) (HF). peptide.compeptide.com
The mesitylene-2-sulfonyl (Mts) group falls into the same category as the benzyl-type protecting groups. It is stable to the repetitive TFA treatments used for Boc removal but requires strong acidolysis (e.g., HF or trifluoromethanesulfonic acid, TFMSA) for its cleavage. peptide.comcreative-peptides.com Therefore, the Mts group is not orthogonal to Bzl-type side-chain protecting groups, as they are typically removed simultaneously during the final global deprotection step. However, it maintains orthogonality with base-labile groups like Fmoc and quasi-orthogonality with the mild-acid-labile Boc group. peptide.comcreative-peptides.com
Selective Removal of Boc vs. Mts
The selective removal of the Nα-Boc group in the presence of the Arg(Mts) side-chain protection is a cornerstone of the Boc/Bzl synthesis strategy. This selectivity is based on the significant difference in acid lability between the two groups.
Boc Group Removal: The Boc group is designed to be cleaved under moderately acidic conditions. Standard protocols utilize solutions of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for rapid and clean deprotection of the Nα-amino group at each cycle of peptide synthesis. peptide.compeptide.com
Mts Group Stability: The Mts group, like other arylsulfonyl protections, is completely stable to these repetitive TFA treatments. Its removal requires much harsher conditions, typically involving strong acids like HF or TFMSA. peptide.comcreative-peptides.com
This differential stability allows for the stepwise elongation of the peptide chain, where the temporary Boc group is removed at each step while the permanent Mts group remains intact on the arginine side chain until the final cleavage.
Challenges with Global Deprotection
The final "global deprotection" step in a Boc/Bzl synthesis involving Arg(Mts) presents several challenges, primarily stemming from the harsh conditions required. This step aims to simultaneously remove all side-chain protecting groups (like Mts and Bzl) and cleave the completed peptide from the resin support. peptide.com
Key challenges include:
Incomplete Deprotection: Arylsulfonyl groups can be difficult to remove completely. The related Mtr group, for example, can require reaction times of up to 24 hours for full cleavage, and Mts can also be sluggish. sigmaaldrich.com Incomplete removal results in heterogeneous final products that are difficult to purify.
Side Reactions: The prolonged exposure to strong acids (HF or TFMSA) required for complete deprotection significantly increases the probability of side reactions. These include the alkylation of sensitive residues as described in section 4.2.2 and the potential for peptide backbone fragmentation. sigmaaldrich.comresearchgate.netresearchgate.net
Reagent Hazards: The use of liquid HF is a major operational challenge. It is highly toxic, corrosive, and requires specialized, dedicated laboratory equipment, which can hinder scalability. peptide.com While TFMSA is an alternative, it is also a very strong, corrosive acid requiring careful handling. researchgate.net
New Methodologies for Mts Removal (e.g., milder conditions)
Research has focused on developing more efficient and milder alternatives to the traditional high-HF cleavage method for removing sulfonyl-based arginine protecting groups like Mts.
One notable alternative is the use of Trifluoromethanesulfonic acid (TFMSA) . A common procedure involves a cocktail of 1 M TFMSA and thioanisole in TFA, which can serve as a substitute for anhydrous HF. researchgate.net While still a strong acid method, the conditions (time, temperature) can be optimized to improve cleavage efficacy, though success can be dependent on the peptide sequence and resin type. researchgate.net
A more significant development is the use of Trimethylsilyl bromide (TMSBr) . A method using TMSBr in a solution of TFA with scavengers like thioanisole and m-cresol has been shown to be highly effective for the related Mtr group. This procedure can achieve complete deprotection in as little as 15 minutes at 0°C. A major advantage of the TMSBr method is its reported ability to completely suppress the formation of sulfonation by-products, even in the presence of unprotected tryptophan. Given the chemical similarities between Mts and Mtr, this represents a promising, faster, and cleaner methodology applicable to Mts removal.
Table 2: Comparison of Mts Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Hydrogen Fluoride (HF) | Liquid HF, 0°C, with scavengers | Effective for many groups | Highly toxic, corrosive, requires special apparatus |
| TFMSA/TFA | 1M TFMSA in TFA, with scavengers, 0°C to RT | HF alternative, less specialized equipment | Very strong acid, long reaction times may be needed |
Analytical and Spectroscopic Characterization in Research of Boc Arg Mts Oh and Its Peptide Conjugates
Analysis of Peptide Purity and Integrity after Incorporation and Deprotection
Following the synthesis and cleavage of peptides containing the Boc-Arg(Mts)-OH residue, rigorous analytical techniques are applied to assess the success of the synthesis, the purity of the final product, and the absence of significant side products.
RP-HPLC for Crude Peptide Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for evaluating the purity of crude peptides. It separates peptides based on their hydrophobicity, with more hydrophobic molecules retained longer on the stationary phase. For peptides synthesized with this compound, RP-HPLC is indispensable for:
Monitoring Deprotection: The Mesitylenesulfonyl (Mts) group is a relatively hydrophobic protecting group for the arginine guanidino moiety. Its successful removal during the final deprotection step is critical. Incomplete removal of the Mts group (or its byproducts) would result in a peptide with a higher molecular weight and altered chromatographic behavior, typically eluting differently from the desired product.
Identifying Major Byproducts: RP-HPLC can resolve deletion sequences (peptides lacking one or more amino acids), truncated sequences, or peptides with modifications that alter their hydrophobicity.
Research findings often detail the RP-HPLC profiles of such peptides. For instance, a well-synthesized peptide containing a deprotected arginine residue would typically show a sharp, symmetrical peak. The presence of multiple smaller peaks indicates the presence of impurities that need to be removed during further purification steps. Optimization of the Mts deprotection conditions directly impacts the purity observed in the crude RP-HPLC analysis.
Table 1: Representative RP-HPLC Analysis of a Crude Peptide Containing Deprotected Arginine
| Peptide Fragment Identifier | Retention Time (min) | Purity (%) | Mobile Phase Gradient (e.g., % Acetonitrile in Water with 0.1% TFA) | Column Type | Detection Wavelength (nm) |
| Example Peptide A | 22.5 | 92.1 | 5-40% Acetonitrile over 30 min | C18 | 214 |
| Example Peptide B | 28.1 | 88.5 | 10-50% Acetonitrile over 40 min | C8 | 220 |
Note: Specific retention times and purity levels are highly dependent on the peptide sequence, mobile phase composition, gradient, and column used.
Mass Spectrometry for Peptide Characterization (e.g., MALDI-TOF/TOF)
Mass spectrometry (MS) is indispensable for confirming the identity and molecular weight of synthesized peptides. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) and MALDI-TOF/TOF are widely used due to their speed, sensitivity, and ability to analyze relatively large biomolecules.
Molecular Weight Confirmation: The primary use of MS is to verify that the observed mass of the peptide matches its theoretical calculated mass. This confirms that the correct sequence has been assembled and that all protecting groups have been removed. For a peptide containing arginine, the mass calculation must account for the mass of the deprotected arginine residue.
Identification of Modifications: MS can detect and help identify post-translational modifications or side reactions that may have occurred during synthesis or deprotection, such as oxidation, deamidation, or incomplete removal of protecting groups.
Sequence Verification (MALDI-TOF/TOF): Tandem MS (MS/MS) capabilities, such as those in MALDI-TOF/TOF, allow for the fragmentation of the peptide. Analyzing these fragment ions (e.g., b- and y-ions) provides definitive sequence information, further validating the peptide's structure.
When using this compound, researchers expect the mass spectrum to show a peak corresponding to the deprotected peptide. Any significant deviation from the theoretical mass can indicate the presence of residual Mts groups or other synthetic artifacts.
Table 2: Mass Spectrometry Analysis of a Peptide Fragment Containing Deprotected Arginine
| Peptide Sequence Identifier | Theoretical Monoisotopic Mass (Da) | Observed Mass-to-Charge Ratio (m/z) | Mass Error (ppm) | MS Technique | Notes on Mts Group |
| Peptide C | 1567.82 | 1567.80 | -12.8 | MALDI-TOF | Mts group absent |
| Peptide D | 1890.05 | 1890.06 | 5.3 | ESI-MS | Mts group absent |
| Peptide E (with residual Mts) | 1747.91 | 1747.90 | -5.7 | MALDI-TOF | Residual Mts group detected (mass difference of ~179 Da) |
Note: Observed masses are typically reported as m/z values, and the accuracy is often expressed in parts per million (ppm). The presence of residual Mts groups would manifest as a higher observed mass.
Detection and Quantification of Side Products
Peptide synthesis, particularly with complex amino acids like arginine, can be prone to various side reactions. The Mts protecting group strategy for arginine is robust but not entirely immune to generating specific impurities or being susceptible to certain side reactions if conditions are not optimized.
Common Side Products Associated with Arginine/Mts:
Incomplete Mts Deprotection: The most direct side product related to the Mts group is the peptide where the Mts moiety has not been fully cleaved. This results in a peptide with a higher molecular weight, detectable by MS and often separable by RP-HPLC.
Guanidino Group Modifications: While Mts protects the guanidino group, under certain harsh cleavage conditions, unintended modifications could theoretically occur, though this is less common with Mts compared to other protection strategies.
Peptide Backbone Modifications: Standard peptide synthesis side reactions such as aspartimide formation (if Asp is present), racemization, or incomplete coupling can still occur, irrespective of the arginine protection.
Aggregation: Peptides can aggregate, especially during purification or storage, leading to artifact peaks.
Detection and Quantification:
RP-HPLC: Serves as the primary tool for separating side products from the target peptide. The relative peak area of a side product in the chromatogram, compared to the main peptide peak, provides a quantitative measure of its abundance.
Mass Spectrometry: Essential for identifying the chemical structure of detected impurities. By analyzing the mass-to-charge ratio of impurity peaks, researchers can deduce the nature of the side product (e.g., a peptide with an intact Mts group).
Detailed research findings often involve the characterization of these impurities. For example, a study might report that a specific synthesis resulted in 3% of the desired peptide containing residual Mts protection, quantified by RP-HPLC peak area.
Table 3: Potential Side Products in Peptides Synthesized with this compound and Their Analysis
| Side Product Type | Likely Origin/Cause | Detection Method(s) | Quantification Method | Typical Observed Level (%) |
| Peptide-Mts Adduct | Incomplete cleavage of the Mts group | RP-HPLC, MS | RP-HPLC peak area | 0.5 - 5 |
| Deletion Sequence | Incomplete coupling of this compound or other AA | RP-HPLC, MS | RP-HPLC peak area | 1 - 3 |
| Aspartimide Formation | Side reaction of Asp residue during synthesis/cleavage | RP-HPLC, MS | RP-HPLC peak area | < 1 |
| Peptide with modified guanidino | Unintended modification of arginine's guanidino group | MS | MS signal intensity | Trace |
| Oxidation (e.g., of Met if present) | Oxidation of Met residue during synthesis/cleavage | RP-HPLC, MS | RP-HPLC peak area | 1 - 2 |
Note: The levels of side products are highly dependent on the specific peptide sequence, synthesis conditions, and deprotection reagents and procedures used.
Mechanistic and Computational Studies on Boc Arg Mts Oh Chemistry
Reaction Mechanism of Mts Protecting Group Introduction
The introduction of the mesitylene-2-sulfonyl (Mts) protecting group onto the arginine side chain is a critical step in preparing the Boc-Arg(Mts)-OH building block for peptide synthesis. The Mts group, developed by Yajima's group, is an arylsulfonyl-type protecting group designed to mask the nucleophilicity of the guanidino moiety. mdpi.comnih.gov
The general strategy for introducing sulfonyl-protecting groups involves a two-stage process. ug.edu.pl First, an arginine derivative with a protected α-amino group, typically with a benzyloxycarbonyl (Z) group, is used as the starting material. The reaction proceeds via the nucleophilic attack of one of the ω-nitrogens of the guanidino group on the electrophilic sulfur atom of mesitylene-2-sulfonyl chloride. This reaction is typically carried out in an aqueous-organic solvent mixture, such as water-acetone, with a base like sodium hydroxide (B78521) (NaOH) to neutralize the liberated hydrochloric acid and facilitate the reaction. ug.edu.pl
Once the Mts group is installed on the guanidino side chain, the temporary Z-group on the α-amino function is removed. This is commonly achieved through catalytic hydrogenolysis. ug.edu.pl Following the deprotection of the α-amino group, the tert-butyloxycarbonyl (Boc) group is introduced under standard conditions, for example, using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, to yield the final product, this compound.
Table 1: General Scheme for Mts-Protecting Group Introduction | Step | Reaction | Reagents and Conditions | Purpose | | :--- | :--- | :--- | :--- | | 1 | Sulfonylation | Z-Arg-OH + Mesitylene-2-sulfonyl chloride | NaOH, H₂O-acetone | To attach the Mts group to the guanidino side chain. | | 2 | Deprotection | Z-Arg(Mts)-OH + H₂ | Pd catalyst | To remove the temporary Z-group from the α-amino position. | | 3 | Boc Protection | H-Arg(Mts)-OH + (Boc)₂O | Base, organic solvent | To introduce the final Boc protecting group on the α-amino position. |
Mechanisms of Mts Cleavage and Side Reaction Formation
The removal of the Mts protecting group is typically performed at the final stage of solid-phase peptide synthesis (SPPS), concurrently with the cleavage of the peptide from the resin support. The Mts group is designed to be labile to strong acids. nih.gov The cleavage mechanism is an acid-catalyzed solvolysis reaction. Strong acids such as trifluoroacetic acid (TFA), methanesulfonic acid, or historically, anhydrous hydrogen fluoride (B91410) (HF) are used. mdpi.comug.edu.pl The reaction is initiated by the protonation of one of the nitrogen atoms of the Mts-protected guanidino group or the sulfonyl oxygen, which makes the sulfur-nitrogen bond more susceptible to cleavage. The weakened S-N bond is then cleaved, releasing the free guanidinium (B1211019) group on the arginine residue and the mesitylenesulfonic acid byproduct.
Despite its utility, the cleavage of the Mts group and other arylsulfonyl protectors is associated with significant side reactions. The cationic species generated from the protecting group during acidolysis are potent electrophiles that can modify sensitive amino acid residues within the peptide sequence.
Key side reactions include:
O-Sulfonation of Hydroxyl Residues: Tyrosine residues are particularly susceptible to modification. The mesitylenesulfonyl cation can attack the activated aromatic ring of tyrosine, leading to O-sulfonation. nih.govresearchgate.net This side reaction can be suppressed by using a mixture of scavengers, such as anisole, thioanisole (B89551), and o-cresol. nih.govresearchgate.net
Alkylation of Tryptophan: The indole (B1671886) side chain of tryptophan is highly nucleophilic and prone to alkylation or sulfonation by the carbocations and sulfonyl species released during cleavage. thermofisher.com
Incomplete Deprotection: Peptides containing multiple arginine residues protected with arylsulfonyl groups like Mts or the related Mtr group can be difficult to deprotect completely. nih.govsigmaaldrich.com This necessitates extended reaction times or the use of harsher acids like trimethylsilyl (B98337) bromide (TMSBr) for efficient removal. nih.govsigmaaldrich.com
The choice of scavengers in the cleavage cocktail is critical to capture the reactive electrophilic byproducts and prevent these modifications.
Theoretical Studies on Sulfonyl Group Migration
While specific theoretical studies focusing exclusively on the Mts group are not extensively documented, the mechanism of sulfonyl group migration from arginine to tryptophan has been inferred from studies of analogous protecting groups like Mtr, Pmc, and Pbf. This side reaction is a significant concern during the final acid-mediated deprotection step in peptide synthesis.
The generally accepted mechanism involves an intermolecular electrophilic aromatic substitution reaction. During acid cleavage, the Mts group is released, likely as a protonated sulfonic acid or a transient sulfonyl cation. This electrophilic species can then attack the electron-rich indole ring of a nearby tryptophan residue. The C2 and C7 positions of the indole are the most common sites of attack. The spatial proximity of the Arg(Mts) and Trp residues within the peptide sequence significantly influences the extent of this side reaction.
Theoretical studies on such reactions would typically employ computational methods like Density Functional Theory (DFT) to model the reaction pathway. These studies would aim to:
Calculate the energy barriers for the formation of the electrophilic sulfonyl species.
Model the transition state of the electrophilic attack on the tryptophan indole ring.
Determine the relative stability of the potential sulfonated tryptophan isomers.
Analyze the role of scavengers in intercepting the sulfonyl cation, thereby preventing the side reaction.
These computational approaches provide valuable insights into the electronic and steric factors that govern the likelihood and outcome of this problematic side reaction.
Computational Modeling of Deprotection Pathways
Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the acid-catalyzed deprotection of Arg(Mts). Although specific computational models for the Mts group are not prominent in the literature, the deprotection pathways for related arylsulfonyl groups have been subjects of theoretical investigation.
The modeling of the deprotection pathway typically involves the following computational steps:
Reactant and Product Geometry Optimization: The three-dimensional structures of the protected peptide segment, the acid catalyst (e.g., TFA), the deprotected peptide, and the sulfonyl byproduct are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure corresponding to the S-N bond cleavage. This is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.
Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.
Energy Profile Calculation: The relative energies of the reactants, transition state, and products are calculated to construct a complete energy profile of the reaction. This allows for the determination of the activation energy, which is directly related to the reaction kinetics.
DFT calculations, often performed with hybrid functionals like B3LYP, are commonly used for these studies, providing a balance between computational cost and accuracy. nih.gov Such models can also be used to study the thermodynamics and kinetics of competing side reactions, helping to rationalize experimental observations and guide the development of improved cleavage protocols with minimized side product formation.
Conformational Analysis of this compound and its Derivatives
The conformation of an amino acid building block can influence its reactivity during peptide coupling and the structure of the resulting peptide. The arginine side chain is inherently flexible, characterized by several rotatable single bonds (dihedral angles χ1 to χ5). This flexibility allows it to adopt numerous conformations. nih.gov
The introduction of the bulky and rigid mesitylene-2-sulfonyl group onto the guanidino moiety significantly impacts this conformational landscape. The Mts group imposes considerable steric hindrance, which is expected to restrict the rotation around the Cδ-Nε and Nε-Cζ bonds (affecting χ4 and χ5 angles). This restriction likely favors specific rotameric states of the guanidino group relative to the aliphatic part of the side chain.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the conformation of protected amino acids in solution. nih.govnih.gov By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shift perturbations, it is possible to deduce the average solution conformation and dynamic properties.
Computational methods, particularly DFT and molecular dynamics (MD) simulations, complement experimental data by providing detailed energetic and structural information. nih.govnih.gov Conformational searches can identify low-energy structures, while MD simulations can explore the dynamic behavior of the molecule over time. For this compound, such studies would reveal how the interplay between the steric bulk of the Mts and Boc groups and potential intramolecular hydrogen bonds defines its preferred three-dimensional structure.
Studies on the Reactivity and Stability of the Guanidino Moiety in Protected Arginine
The primary function of the guanidino group in arginine is its strong basicity (pKa ≈ 12.5) and consequent positive charge under physiological conditions. mdpi.com In the context of peptide synthesis, this high basicity and the nucleophilic nature of the unprotonated form present significant challenges. Without protection, the guanidino group can cause several side reactions, most notably:
δ-Lactam Formation: During the activation of the carboxyl group of an arginine residue for peptide coupling, the ω-guanidino nitrogen can act as an intramolecular nucleophile, attacking the activated carboxyl to form a stable six-membered δ-lactam. This terminates the peptide chain elongation. mdpi.com
Undesired Acylation: The guanidino nitrogens can compete with the α-amino group of the growing peptide chain for acylation by the incoming activated amino acid.
The Mts group effectively mitigates these issues by fundamentally altering the electronic properties of the guanidino moiety. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the guanidino nitrogens. ug.edu.plub.edu This electronic "masking" renders the side chain chemically inert under the standard conditions of peptide coupling (which are typically mildly basic).
The stability of the Mts-protected guanidino group is robust throughout the multiple steps of Boc-based solid-phase synthesis, which involve repeated treatments with TFA for Nα-Boc group removal. The Mts group is designed to be stable to these conditions and is only cleaved under the stronger acidic conditions used at the very end of the synthesis. mdpi.comnih.gov This orthogonality is a cornerstone of the Boc/Bzl protection strategy in SPPS. The protection thus ensures the integrity of the arginine side chain until its functionality is required in the final, deprotected peptide.
Future Directions and Emerging Research Avenues
Development of Novel Protecting Groups for Arginine
The development of new protecting groups for arginine aims to overcome the limitations of existing ones, such as cost, lability, and potential for side reactions. Research is focused on creating groups that offer improved selectivity, milder deprotection conditions, and enhanced compatibility with greener synthetic methodologies.
A significant trend in peptide synthesis is the adoption of greener chemistry principles, which includes developing more environmentally friendly methods for protecting group removal. This involves exploring alternative solvents, reducing hazardous reagent usage, and improving atom economy. For Boc-Arg(Mts)-OH, future research may focus on deprotection methods that minimize waste and energy consumption. For instance, while Mts is a Boc-based protecting group, its removal typically involves acidic conditions, similar to other sulfonyl-based protecting groups. Greener approaches could involve catalytic methods or enzymatic deprotection, although these are still in early stages of exploration for complex arginine protection. The general drive towards reducing the environmental impact of SPPS is leading to investigations into solvent systems that are less toxic than traditional dimethylformamide (DMF) rsc.orgnih.gov.
Current research continues to evaluate and develop novel protecting groups for arginine that offer enhanced lability or selectivity compared to established groups like Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) mdpi.comnih.gov. While Mts (Mesitylsulfonyl) is a well-established group, newer sulfonyl-based groups like MIS (1,2-dimethylindole-3-sulfonyl) have shown improved deprotection kinetics nih.gov. Research is also exploring groups with tunable lability, allowing for more precise control during complex synthesis mdpi.com. For example, groups like dibenzosuberyl and dibenzosuberenyl have been noted for their mild removal conditions, though their broad application is yet to be realized nih.gov. The goal is to find protecting groups that are easily removed without affecting the peptide chain or other protecting groups, thereby simplifying purification and increasing yields.
Advancements in Boc-SPPS Protocols
Solid-phase peptide synthesis (SPPS) continues to be refined, with a focus on improving efficiency, reducing side reactions, and enabling higher throughput. The integration of Boc-protected amino acids, including this compound, into advanced SPPS protocols is an area of active development.
Complex peptide sequences often present challenges such as aggregation, difficult couplings, and increased propensity for side reactions like δ-lactam formation in arginine residues rsc.orgnih.gov. Research is exploring optimized coupling reagents, solvent systems, and deprotection strategies to mitigate these issues when using this compound. For instance, the use of specific scavengers during acid cleavage is crucial to prevent side reactions with sensitive amino acids like tryptophan sigmaaldrich.com. Understanding the mechanisms of side reactions, such as Arg lactamization rsc.orgnih.gov, is key to developing preventative measures. Strategies include careful selection of coupling agents and reaction conditions to minimize the formation of undesired by-products.
The increasing demand for synthetic peptides in drug discovery and development necessitates efficient and scalable synthesis methods. Automation and high-throughput synthesis platforms are crucial in this regard. This compound, as a standard Boc-protected amino acid derivative, is compatible with automated peptide synthesizers. Future research may focus on optimizing protocols for these platforms to enhance the speed and reliability of synthesizing peptides containing this compound, particularly for generating peptide libraries or for rapid screening of therapeutic candidates google.com.
Application of this compound in the Synthesis of Complex Biomolecules
This compound serves as a valuable building block for the synthesis of a wide array of complex biomolecules, including therapeutic peptides, peptidomimetics, and peptide-based conjugates. Its utility lies in its established compatibility with Boc-SPPS and the reliable protection it offers to the arginine side chain.
Future research will likely see this compound employed in the synthesis of increasingly intricate structures. This includes peptides with post-translational modifications, cyclic peptides, and conjugates for targeted drug delivery. For example, studies exploring the synthesis of arginine analogs have highlighted the importance of selecting appropriate protecting groups, with bis-Boc protection being favorable for certain analogs, indicating ongoing exploration of protection strategies for modified arginine residues teknoscienze.com. The robust nature of the Mts group under various conditions makes this compound suitable for multi-step syntheses where orthogonal protection is required, facilitating the construction of complex peptide architectures organic-chemistry.orgpeptide.com.
Integration of this compound Chemistry with Other Synthetic Methodologies
The utility of this compound extends to its integration with advanced peptide synthesis methodologies, notably Native Chemical Ligation (NCL) and fragment condensation strategies. NCL is a powerful technique for synthesizing long peptides and proteins by joining unprotected peptide fragments, typically involving a C-terminal thioester and an N-terminal cysteine residue nih.gov. While this compound is a Boc-protected amino acid, its Mts group is compatible with the milder cleavage conditions often employed in Boc-based SPPS strategies that aim to avoid anhydrous HF, such as those using TFA/TMSBr nih.govresearchgate.net. This compatibility allows for the synthesis of peptide fragments with protected arginine residues that can subsequently be utilized in ligation reactions. The Mts group's stability under various conditions and its selective removal are advantageous for fragment-based synthesis, where preserving the integrity of reactive side chains during fragment preparation and ligation is paramount. Research into optimizing NCL and related ligation chemistries often explores the use of various protecting groups to ensure efficient fragment coupling and high yields, and Mts-protected arginine fits into this landscape by offering a reliable protection scheme for arginine during these complex assembly processes google.comgoogle.comnih.govresearchgate.net.
Compound List:
this compound
Arginine (Arg)
Mesityl-2-sulfonyl (Mts)
tert-Butyloxycarbonyl (Boc)
Fmoc-Arg(Mts)-OH
Fmoc-Lys(Z)-OH
Fmoc-Cys(pMeOBzl)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Arg(Boc)2-OH
Fmoc-Arg(Mtr)-OH
Fmoc-Arg(Tos)-OH
Fmoc-Arg(NO2)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Cys(Dpm)-OH
Fmoc-Cys(Mmt)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(S-t-Bu)-OH
Fmoc-Tyr(Trt)-OH
Fmoc-Ser(Trt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Ser(t-Bu)-OH
Fmoc-Trp(Boc)-OH
Fmoc-His(Trt)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Arg(Mts)-OH
Fmoc-Arg(Mtr)-OH
Fmoc-Arg(Tos)-OH
Fmoc-Arg(NO2)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Cys(Dpm)-OH
Fmoc-Cys(Mmt)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(S-t-Bu)-OH
Fmoc-Tyr(Trt)-OH
Fmoc-Ser(Trt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Ser(t-Bu)-OH
Fmoc-Trp(Boc)-OH
Fmoc-His(Trt)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Arg(Mts)-OH
Fmoc-Arg(Mtr)-OH
Fmoc-Arg(Tos)-OH
Fmoc-Arg(NO2)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Cys(Dpm)-OH
Fmoc-Cys(Mmt)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(S-t-Bu)-OH
Fmoc-Tyr(Trt)-OH
Fmoc-Ser(Trt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Ser(t-Bu)-OH
Fmoc-Trp(Boc)-OH
Fmoc-His(Trt)-OH
Q & A
Q. What are the common challenges in synthesizing Boc-Arg(Mts)-OH, and how can reaction conditions be optimized to improve yield?
this compound synthesis often faces issues such as incomplete protection of the guanidine group, side reactions during coupling, and purification difficulties due to polar intermediates. To optimize yield:
- Use anhydrous conditions and inert gas (N₂/Ar) to minimize hydrolysis of the Mts (mesitylene-2-sulfonyl) group .
- Employ coupling agents like HOBt/DIC to enhance amino acid activation while reducing racemization .
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., Boc-anhydride) to ensure complete protection .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
Key methods include:
- NMR spectroscopy : Confirm Boc and Mts group presence via characteristic peaks (e.g., tert-butyl at ~1.4 ppm in ¹H NMR) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks matching the theoretical mass (C₁₉H₂₈N₄O₆S, MW 464.5 g/mol) .
- HPLC with UV detection : Assess purity using reverse-phase columns (C18) and gradients optimized for polar protected amino acids .
Q. How does the Mts protecting group influence this compound solubility, and what solvents are optimal for its handling?
The Mts group increases hydrophobicity compared to Tos (tosyl) or Pbf groups, making the compound soluble in DMF, DCM, or THF but poorly soluble in water. For peptide synthesis:
- Use DMF for solid-phase coupling to enhance solubility and reaction efficiency.
- Avoid prolonged exposure to acidic conditions (e.g., TFA) during deprotection to prevent premature Mts cleavage .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the Mts group under standard peptide synthesis conditions?
The Mts group’s stability arises from its electron-withdrawing sulfonyl moiety and steric hindrance from mesitylene substituents. Key considerations:
- Acid stability : Mts resists cleavage by mild acids (e.g., HCl/dioxane) but is labile under strong acidic conditions (e.g., HF or TFMSA) .
- Comparative studies : Contrast Mts with other arginine protectants (e.g., Pmc, Pbf) using kinetic assays to quantify deprotection rates under varying pH and temperature .
Q. How can conflicting NMR data for this compound derivatives be resolved to confirm regioselective protection?
Discrepancies in NMR signals (e.g., overlapping peaks for δ- vs. ω-guanidine protection) can be addressed by:
Q. What strategies mitigate racemization during this compound incorporation into peptide sequences?
Racemization occurs during activation or coupling. Mitigation approaches include:
- Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed enantiomerization.
- Additive use : Include HOBt or Oxyma to suppress racemization while improving coupling efficiency.
- Monitoring via CD spectroscopy : Track optical activity changes in synthesized peptides to quantify racemization .
Methodological Guidance
Q. How should researchers design experiments to evaluate this compound stability in long-term storage?
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Analyze degradation via HPLC and mass spectrometry to identify hydrolysis or oxidation products.
- Container optimization : Compare stability in amber glass vs. polymer containers to assess moisture sensitivity .
Q. What criteria determine the choice between this compound and alternative arginine derivatives in solid-phase peptide synthesis (SPPS)?
Consider:
- Deprotection efficiency : Mts requires harsher conditions than Pmc, making it less ideal for acid-sensitive sequences.
- Orthogonality : Pair Mts with base-labile protectants (e.g., Fmoc) for selective deprotection in complex syntheses.
- Byproduct analysis : Use LC-MS to quantify undesired modifications (e.g., sulfonamide formation) during cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
